molecular formula C8H6N2O3 B7796987 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-amino-

2H-3,1-Benzoxazine-2,4(1H)-dione, 5-amino-

Cat. No.: B7796987
M. Wt: 178.14 g/mol
InChI Key: CXXMFITVJIPGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Systematics of 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-amino-

The systematic naming and identification of this compound are crucial for its unambiguous classification in chemical literature and databases. Its IUPAC name is 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-amino-. It is more commonly referred to as 5-aminoisatoic anhydride (B1165640). sigmaaldrich.com

Below is a table summarizing its key identifiers and properties.

Identifier/PropertyValue
CAS Number 169037-24-5 sigmaaldrich.com
Molecular Formula C₈H₆N₂O₃ sigmaaldrich.com
Molecular Weight 178.14 g/mol sigmaaldrich.com
Melting Point >300 °C sigmaaldrich.com
Appearance Solid sigmaaldrich.com
SMILES String Nc1ccc2NC(=O)OC(=O)c2c1 sigmaaldrich.com
InChI Key QEQDLBKVHJXPJA-UHFFFAOYSA-N sigmaaldrich.com

Historical Development and Significance of Benzoxazinediones in Organic Chemistry

The broader class of benzoxazinediones, particularly isatoic anhydride (the unsubstituted parent compound), has a well-established history in organic chemistry. Isatoic anhydride itself is prepared from anthranilic acid and has been utilized as a precursor for a variety of heterocyclic compounds and pharmaceuticals. wikipedia.org The development of synthetic methods for isatoic anhydride, such as the reaction of anthranilic acid with phosgene (B1210022) or its less toxic equivalents like triphosgene (B27547), has been a focus of organic synthesis for many years. orgsyn.orgprepchem.com These methods laid the groundwork for the synthesis of substituted derivatives like the 5-amino variant.

The significance of benzoxazinediones lies in their reactivity. The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of new amide bonds. This reactivity has been exploited in the synthesis of quinazolinones, benzodiazepines, and other nitrogen-containing heterocycles, many of which exhibit biological activity. researchgate.netacs.org The introduction of substituents onto the benzene (B151609) ring, such as the amino group at the 5-position, further diversifies the potential synthetic applications of this scaffold.

Current Research Landscape and Unaddressed Challenges Pertaining to 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-amino-

Current research on 2H-3,1-benzoxazine-2,4(1H)-dione, 5-amino- primarily focuses on its utility as a building block in organic synthesis. It is documented as a reactant for the synthesis of tryptanthrin (B1681603) analogs, which are of interest for their potential biological activities, and for the creation of amino-chloroquinolyl derivatives with potential antimalarial properties. sigmaaldrich.comsigmaaldrich.com The presence of the amino group enhances its nucleophilicity and allows for a wider range of chemical transformations compared to the unsubstituted isatoic anhydride. cymitquimica.com

Despite its utility, the synthesis of 5-aminoisatoic anhydride and other substituted benzoxazinediones is not without its challenges. A significant hurdle in the traditional synthesis of isatoic anhydrides is the use of highly toxic reagents like phosgene. researchgate.net While less hazardous alternatives exist, they can be expensive or less efficient. google.com

The introduction of substituents on the aromatic ring can also present challenges. For instance, palladium-catalyzed carbonylation of substituted anilines has been developed as an alternative synthetic route, but this often requires expensive catalysts and complex reaction conditions. researchgate.netacs.org Direct substitution on the pre-formed isatoic anhydride ring can lead to side reactions and the formation of byproducts. acs.org Specifically for the 5-amino derivative, controlling the reaction conditions to achieve selective amination without affecting the anhydride ring is a key consideration. The development of more efficient, cost-effective, and environmentally benign synthetic methods for 5-aminoisatoic anhydride remains an area of interest for further research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3H,9H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXMFITVJIPGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)OC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2h 3,1 Benzoxazine 2,4 1h Dione, 5 Amino

Strategic Approaches for Introducing the 5-Amino Functionality

The placement of the amino group at the C-5 position of the benzoxazinedione ring can be achieved through two primary strategic routes: the synthesis and subsequent cyclization of a pre-functionalized precursor, or by functionalizing the heterocyclic core after its formation.

Synthesis of Precursor 2-Amino-5-aminobenzoic Acid Derivatives

The most direct method for constructing 5-aminoisatoic anhydride (B1165640) involves the cyclization of 2,5-diaminobenzoic acid. nih.gov The synthesis of this key precursor is a critical step. A common and effective route begins with the commercially available 2-amino-5-nitrobenzoic acid. nih.govchemdad.com The nitro group in this starting material can be selectively reduced to an amine, yielding the desired 2,5-diaminobenzoic acid.

This reduction is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel in a suitable solvent like ethanol (B145695) or methanol. google.com Alternative reduction methods include the use of metal/acid systems, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). The choice of reducing agent and conditions is crucial to avoid side reactions and ensure a high yield of the diamino acid precursor.

Table 1: Representative Reduction Methods for Nitroaromatic Acids

Starting MaterialReagents and ConditionsProductKey FeaturesReference
m-dinitrobenzoic acidH₂, Raney Nickel or Pd/C, Methanol or Ethanol, 0.1-5 MPa, 20-150 °Cm-diaminobenzoic acidCatalytic hydrogenation, high yield, avoids iron sludge waste. google.com
2-amino-4-nitrobenzoic acidAmmonium (B1175870) sulfide (B99878), Ethanol, Microwave heating (800-900W)2,4-diaminobenzoic acidRapid reduction using ammonium sulfide under microwave irradiation. google.com

Post-Cyclization Amination Strategies

An alternative strategy involves introducing the amino group after the formation of the 2H-3,1-benzoxazine-2,4(1H)-dione (isatoic anhydride) ring. This approach begins with the nitration of isatoic anhydride. The reaction, typically carried out with a mixture of nitric acid and sulfuric acid, yields 5-nitroisatoic anhydride. rsc.orgnih.gov

Once the 5-nitroisatoic anhydride is synthesized and isolated, the nitro group can be reduced to the target 5-amino functionality. This reduction can be performed using various standard methods, analogous to those used for the precursor benzoic acid derivatives, such as catalytic hydrogenation. This pathway allows for the synthesis of the target molecule from the readily available and inexpensive isatoic anhydride. wikipedia.org

Cyclization Reactions to Form the 2H-3,1-Benzoxazine-2,4(1H)-dione Core

The formation of the heterocyclic ring is accomplished by reacting the 2-amino and 2-carboxylic acid functionalities of the anthranilic acid precursor with a suitable carbonyl source.

Carbonylation-Mediated Cyclization (e.g., with Bis(trichloromethyl) Carbonate)

The reaction of an anthranilic acid derivative with phosgene (B1210022) or a phosgene equivalent is a highly effective method for synthesizing isatoic anhydrides. Due to the extreme toxicity of gaseous phosgene, the solid and safer-to-handle crystalline compound, bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547), is now widely preferred. nih.govnih.gov

In this reaction, triphosgene serves as an in-situ source of phosgene. The reaction is typically performed by treating the 2,5-diaminobenzoic acid precursor with triphosgene in an inert aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dioxane, often in the presence of a base to neutralize the HCl generated. nih.gov The reaction mechanism involves the sequential acylation of the 2-amino group and the intramolecular cyclization with the carboxylic acid group to form the anhydride. Care must be taken with the stoichiometry of the phosgenating agent to avoid the formation of undesired isocyanate intermediates from the 5-amino group.

Table 2: Phosgenating Agents for Isatoic Anhydride Synthesis

AgentStructureKey AdvantagesTypical ConditionsReference
PhosgeneCOCl₂Highly reactive, traditional reagent.Passed as a gas into a solution of anthranilic acid hydrochloride. orgsyn.org
Bis(trichloromethyl) carbonate (Triphosgene)C₃Cl₆O₃Solid, stable, safer to handle than phosgene, high yields.Reaction with amine in an inert solvent (e.g., THF, dioxane) at controlled temperatures. nih.govnih.gov

Alternative Intramolecular Cyclization Pathways

Besides phosgenation, other reagents can facilitate the cyclization of anthranilic acids. One such alternative is the use of chloroformates, like ethyl chloroformate. orgsyn.org The reaction of the anthranilic acid with ethyl chloroformate first forms an N-alkoxycarbonyl derivative, which can then undergo intramolecular cyclization upon heating to yield the isatoic anhydride. This method, however, can sometimes lead to the formation of ester by-products. orgsyn.org Other carbonylating agents, such as carbonyldiimidazole (CDI), can also be employed to achieve this transformation under mild conditions.

One-Pot and Multi-Component Reaction Approaches

Modern synthetic chemistry emphasizes efficiency, waste reduction, and operational simplicity, making one-pot and multi-component reactions highly desirable. The synthesis of 2-amino-4(3H)-quinazolinones, which are structurally related to and can be derived from isatoic anhydrides, has been achieved through efficient one-pot procedures. researchgate.net

Green Chemistry Principles in the Synthesis of 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-amino-

The application of green chemistry principles to the synthesis of 2H-3,1-benzoxazine-2,4(1H)-dione, 5-amino- is essential for developing sustainable and environmentally responsible manufacturing processes. Traditional methods for synthesizing isatoic anhydrides often involve hazardous reagents and solvents. For instance, the classical synthesis of isatoic anhydride from anthranilic acid utilizes phosgene, a highly toxic gas. orgsyn.orgacs.org Modern approaches seek to replace such hazardous materials with safer alternatives.

One greener approach involves the oxidation of isatins. A method for preparing isatoic anhydrides by reacting an isatin (B1672199) with hydrogen peroxide in an acidic medium has been reported. google.com This method avoids the use of phosgene and utilizes a more environmentally benign oxidizing agent. The synthesis of the required 5-amino-isatin precursor can be achieved through various established routes.

The choice of solvent is another critical aspect of green synthesis. Research on the reaction of isatoic anhydride has explored various solvents to identify more eco-friendly options. researchgate.net For instance, the use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-based solvent, has been shown to provide higher yields and purity in shorter reaction times compared to traditional solvents like tetrahydrofuran (THF). researchgate.net The use of water as a solvent, where feasible, represents an ideal green option. One-pot reactions catalyzed by solid acids like sulfamic acid in aqueous media have been developed for the synthesis of quinazolin-4(1H)-ones from isatoic anhydride, demonstrating the potential for water-based systems. researchgate.net

Catalysis plays a pivotal role in green synthetic strategies. The use of efficient and recyclable catalysts can significantly reduce waste and energy consumption. For example, palladium-catalyzed carbonylation of substituted anilines has been explored for the synthesis of isatoic anhydride derivatives. acs.org While effective, this method can be costly. The development of non-toxic, inexpensive, and recyclable catalysts, such as certain metal-based glass-ceramics or solid acids, is a key area of research for greening the synthesis of 2H-3,1-benzoxazine-2,4(1H)-dione, 5-amino-. researchgate.net

Below is a data table summarizing potential green chemistry approaches applicable to the synthesis of 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-amino-, based on methodologies for related compounds.

Green Chemistry Approach Starting Material Reagents/Catalysts Solvent Advantages
Phosgene-free Synthesis5-AminoisatinHydrogen peroxide, AcidAcetic acid, Formic acidAvoids highly toxic phosgene, uses a greener oxidant. google.com
Use of Greener Solvents4-Amino-2-aminobenzoic acidPhosgene or equivalent2-Methyltetrahydrofuran (2-MeTHF)Bio-based solvent, potentially higher yield and purity. researchgate.net
Solid Acid Catalysis4-Amino-2-aminobenzoic acidPhosgene or equivalent, Sulfamic acidWaterEco-friendly solvent, cost-effective catalyst. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement for 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-amino-

The optimization of reaction parameters is crucial for maximizing the yield and purity of 2H-3,1-benzoxazine-2,4(1H)-dione, 5-amino-, thereby improving the economic viability and efficiency of the synthesis. Key parameters that are typically optimized include temperature, reaction time, catalyst loading, and the choice of base or acid.

A common strategy for synthesizing substituted isatoic anhydrides involves the cyclization of the corresponding anthranilic acid derivative. ursinus.edu In the case of 2H-3,1-benzoxazine-2,4(1H)-dione, 5-amino-, this would involve the cyclization of 2,5-diaminobenzoic acid. The efficiency of this ring-closure step is highly dependent on the reaction conditions.

For instance, in the synthesis of N-substituted isatoic anhydrides, the choice of base has been shown to have a significant impact on yield and reaction time. A study on the N-benzylation of isatoic anhydride demonstrated that using diisopropylamine (B44863) and tetrabutylammonium (B224687) bromide resulted in excellent yields (>88%) in a short reaction time (2 hours) at 30°C, with no byproducts. nih.gov This highlights the importance of screening different bases and phase-transfer catalysts to optimize the reaction.

Temperature is another critical parameter. While some reactions require elevated temperatures to proceed at a reasonable rate, excessive heat can lead to decomposition of the product and the formation of impurities. orgsyn.org For the phosgenation of anthranilic acid, maintaining the temperature below 50°C is recommended to avoid a decrease in the yield of isatoic anhydride. orgsyn.org Careful control of the temperature profile is therefore essential for maximizing the yield.

The reaction time must also be optimized. Insufficient reaction time can lead to incomplete conversion of the starting material, while excessively long reaction times can result in the formation of degradation products and increase energy consumption. acs.org Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential for determining the optimal reaction time.

The following data table illustrates the effect of varying reaction parameters on the yield of related isatoic anhydride syntheses, providing insights into potential optimization strategies for the synthesis of 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-amino-.

Reaction Parameter Varied Conditions Yield (%) Observations
N-benzylation of isatoic anhydrideBaseSodium Hydride70-87% (24h)Longer reaction time required. nih.gov
N-benzylation of isatoic anhydrideBaseDiisopropylamine/TBAB>88% (2h)Faster reaction and higher yield. nih.gov
Phosgenation of anthranilic acidTemperature< 50°C72-75%Higher temperatures decrease yield. orgsyn.org
Reaction of isatoic anhydride with an amineSolventTHFLowerLower yield and purity compared to 2-MeTHF. researchgate.net
Reaction of isatoic anhydride with an amineSolvent2-MeTHFHigherHigher yield and purity in less time. researchgate.net

By systematically investigating these parameters, a robust and efficient process for the synthesis of 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-amino- can be developed, leading to higher yields and a more sustainable manufacturing process.

Chemical Reactivity and Mechanistic Investigations of 2h 3,1 Benzoxazine 2,4 1h Dione, 5 Amino

Ring-Opening Dynamics and Decarboxylation Pathways

A hallmark of the reactivity of 5-aminoisatoic anhydride (B1165640) is its propensity to undergo ring-opening reactions, often accompanied by the elimination of carbon dioxide. This process can be initiated by thermal means or facilitated by catalysts, leading to the formation of highly reactive intermediates.

Thermal and Catalytic Carbon Dioxide Elimination

The thermal decomposition of 5-aminoisatoic anhydride results in the extrusion of carbon dioxide. This process is a key step in the generation of a transient and highly reactive intermediate. The application of heat provides the necessary energy to overcome the activation barrier for the concerted or stepwise cleavage of the C-O and C=O bonds within the anhydride ring, leading to the release of CO2.

Catalysts can significantly influence the conditions required for and the outcome of the decarboxylation process. For instance, in the synthesis of tryptanthrin (B1681603) and its analogs, β-cyclodextrin has been utilized as a catalyst in water, suggesting that it can facilitate the reaction of 5-aminoisatoic anhydride. sigmaaldrich.com While the specific mechanism of catalysis in this context is complex, it likely involves the formation of a host-guest complex, which can stabilize the transition state for decarboxylation.

Formation and Reactivity of Transient Imino Ketone Intermediates

The decarboxylation of 5-aminoisatoic anhydride is understood to proceed through the formation of a transient 5-amino-2-iminobenzoylketene, more commonly referred to as an imino ketone intermediate. This species is highly electrophilic and reactive, readily participating in subsequent reactions.

The imino ketone intermediate is not typically isolated but is trapped in situ by various nucleophiles. For example, in the presence of primary amines, the imino ketone can undergo a condensation reaction to form quinazoline (B50416) derivatives. The formation of imines, in general, involves the addition of a primary amine to a carbonyl group, followed by the elimination of water. masterorganicchemistry.com In the case of the imino ketone intermediate, the reaction with another amine leads to the formation of a new carbon-nitrogen double bond, a key step in the synthesis of various heterocyclic compounds.

Nucleophilic Reactivity of the 5-Amino Group

The 5-amino group of 2H-3,1-benzoxazine-2,4(1H)-dione, 5-amino- imparts significant nucleophilic character to the molecule. This functional group readily participates in a variety of reactions, including acylations, alkylations, and condensations, making it a versatile handle for chemical modification. The nucleophilicity of amino groups is a well-established principle in organic chemistry, with the lone pair of electrons on the nitrogen atom being readily available for bond formation with electrophiles. rsc.orgyoutube.com

Acylation and Alkylation Reactions

The 5-amino group can be readily acylated using acylating agents such as acyl chlorides or anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming an amide linkage. The acylation of amines is a fundamental transformation in organic synthesis. researchgate.net Similarly, the amino group can undergo alkylation with alkyl halides or other alkylating agents, leading to the formation of secondary or tertiary amines. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. researchgate.netlibretexts.org

The reactivity of the 5-amino group in acylation and alkylation reactions allows for the synthesis of a wide range of derivatives with modified properties. For instance, N-acylated derivatives of related benzoxazinones have been synthesized and studied for their biological activities. smolecule.com

Table 1: Examples of Acylation and Alkylation Reactions of Amines

Reaction TypeReagentProduct TypeGeneral Conditions
AcylationAcyl ChlorideN-Acyl Derivative (Amide)Presence of a base
AcylationAcid AnhydrideN-Acyl Derivative (Amide)Often requires heating
AlkylationAlkyl HalideN-Alkyl Derivative (Secondary/Tertiary Amine)Presence of a base

This table provides a generalized overview of acylation and alkylation reactions involving amino groups.

Condensation Reactions

The 5-amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). masterorganicchemistry.com This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond is a characteristic feature of these reactions.

Furthermore, condensation reactions involving 5-aminoisatoic anhydride can lead to the formation of more complex heterocyclic systems. For example, its reaction with α-amino acids can yield 1,4-benzodiazepine-2,5-diones. researchgate.net The reaction of amino acids to form peptide bonds through condensation is a fundamental process in biochemistry. mdpi.com

Electrophilic Aromatic Substitution on the Benzenoid Moiety (excluding the 5-amino position)

The benzene (B151609) ring of 2H-3,1-benzoxazine-2,4(1H)-dione, 5-amino- is activated towards electrophilic aromatic substitution due to the electron-donating nature of the 5-amino group. However, the anhydride portion of the molecule contains deactivating groups. Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, would be directed by the activating amino group primarily to the ortho and para positions relative to it.

It is important to note that Friedel-Crafts reactions, a common type of electrophilic aromatic substitution, are generally not successful with aromatic rings bearing an amino group. libretexts.orgwikipedia.orgyoutube.com The Lewis acid catalyst required for these reactions (e.g., AlCl3) complexes with the basic amino group, which strongly deactivates the ring towards further electrophilic attack. libretexts.orgyoutube.com Therefore, direct Friedel-Crafts alkylation or acylation on the benzenoid moiety of 5-aminoisatoic anhydride is not a viable synthetic route. libretexts.orgwikipedia.orgnih.gov

Reactions with Various Nucleophiles at the Dione (B5365651) System

The dione system within the 5-aminoisatoic anhydride molecule presents two electrophilic carbonyl carbons, making it a prime target for nucleophilic attack. The outcomes of these reactions are highly dependent on the nature of the nucleophile, the reaction conditions, and the presence of substituents on the benzoxazine (B1645224) ring.

The reaction of 5-aminoisatoic anhydride with amines is a cornerstone of its chemistry, providing a versatile route to a variety of nitrogen-containing heterocycles, most notably quinazolinediones and quinazolinones. organic-chemistry.orgresearchgate.netresearchgate.netosi.lv The initial step involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring, leading to a ring-opened intermediate. researchgate.net This intermediate can then undergo subsequent intramolecular cyclization and other transformations.

The reaction with primary amines can lead to the formation of 2-aminobenzamides, which can then be cyclized to form quinazolinones in the presence of a suitable coupling agent or catalyst. researchgate.net For instance, a one-pot, three-component reaction of isatoic anhydride, an amine, and an aldehyde can efficiently produce 4(1H)-quinazolinone derivatives. researchgate.netnih.gov The regioselectivity of these reactions can be influenced by the steric and electronic properties of both the amine and the benzoxazine derivative. rsc.org

The reaction of 5-aminoisatoic anhydride with amino acids offers a pathway to benzodiazepine-2,5-diones. researchgate.net This reaction proceeds through the initial ring-opening of the anhydride by the amino group of the amino acid, followed by an intramolecular cyclization. researchgate.net The use of ionic liquids as solvents has been shown to promote this reaction, offering an environmentally friendly approach. researchgate.net

Below is a table summarizing the outcomes of amine-mediated reactions with isatoic anhydride derivatives:

Amine TypeReaction ConditionsMajor Product(s)
Primary AminesVaries (e.g., one-pot with aldehyde)Quinazolinones, 2-Aminobenzamides
Amino AcidsIonic Liquid (e.g., [bmim]Br)1,4-Benzodiazepine-2,5-diones
HydrazineN/A2-Aminobenzhydrazides

This table provides a general overview. Specific outcomes can vary based on substituents and reaction conditions.

5-Aminoisatoic anhydride can react with carbanions, typically generated from active methylene (B1212753) compounds, leading to the formation of new carbon-carbon bonds and, in some cases, ring expansion products. myttex.net The reaction of isatoic anhydrides with compounds containing active methylene groups can yield substituted quinolines. myttex.net The reaction of maleic anhydride with active methylene or methine compounds is also a known process. google.com

The mechanism generally involves the initial nucleophilic attack of the carbanion at a carbonyl carbon, followed by a series of rearrangements and cyclizations. The specific outcome is influenced by the nature of the active methylene compound and the reaction conditions. For example, the reaction with glycine (B1666218) in the presence of a base can lead to intermediates for the synthesis of diazepam. stackexchange.com

The following table outlines the products from the reaction of isatoic anhydride with various active methylene compounds:

Active Methylene CompoundProduct Type
MalonatesSubstituted Quinolines
AcetoacetatesSubstituted Quinolines
CyanoacetatesSubstituted Quinolines

This table illustrates general reaction pathways. Specific products can be influenced by reaction conditions and substituents.

Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles that readily react with the carbonyl groups of 5-aminoisatoic anhydride. youtube.comlibretexts.orgmsu.edu These reactions typically result in the formation of tertiary alcohols after acidic workup. youtube.com The initial step is the nucleophilic addition of the organometallic reagent to one of the carbonyl carbons, forming a tetrahedral intermediate. youtube.com

The reactivity of organometallic reagents can sometimes be controlled to achieve selective addition. For example, the use of less reactive organocuprates can, in some cases, lead to the formation of ketones instead of tertiary alcohols. youtube.com The choice of the organometallic reagent and the reaction conditions, including temperature and solvent, are crucial in determining the final product. nih.gov

The reaction of acid chlorides and anhydrides with Grignard reagents typically leads to the addition of two equivalents of the Grignard reagent, forming a tertiary alcohol. youtube.com However, with less reactive organometallic reagents like lithium dialkylcuprates, it is possible to add only one equivalent to form a ketone. youtube.com

A summary of the reactions with organometallic reagents is presented below:

Organometallic ReagentGeneral Product
Grignard Reagents (RMgX)Tertiary Alcohols
Organolithium Reagents (RLi)Tertiary Alcohols
Lithium Dialkylcuprates (R₂CuLi)Ketones (from acid chlorides/anhydrides)

This table provides a general guide. The actual products can be influenced by the specific reagents and conditions used.

While aromatic rings are generally resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgpressbooks.pubmasterorganicchemistry.com In the context of 5-aminoisatoic anhydride, the introduction of additional activating groups, such as a nitro group, can render the aromatic ring susceptible to SNAr reactions. rsc.orgyoutube.comyoutube.com

The mechanism of an SNAr reaction involves the nucleophilic attack on the aromatic ring at a carbon bearing a good leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comyoutube.com The leaving group is subsequently expelled, restoring the aromaticity of the ring. The position of the electron-withdrawing group relative to the leaving group is critical for the stabilization of the Meisenheimer complex and, therefore, for the feasibility of the reaction. pressbooks.pubresearchgate.net

For SNAr reactions to occur on the benzoxazine system of 5-aminoisatoic anhydride, the molecule would typically require further substitution with potent electron-withdrawing groups at positions ortho or para to a suitable leaving group. nih.gov The amino group at the 5-position is an electron-donating group and would generally deactivate the ring towards nucleophilic attack.

Rearrangement Reactions and Isomerization Processes

5-Aminoisatoic anhydride and its derivatives can undergo various rearrangement and isomerization reactions, often under specific conditions or in the presence of catalysts. wiley-vch.demsu.edulibretexts.org These reactions can lead to the formation of different heterocyclic systems or structural isomers.

One notable rearrangement is the conversion of isatoic anhydride derivatives into quinazolinones, which can sometimes proceed through a rearrangement mechanism following the initial reaction with a nucleophile. organic-chemistry.orgresearchgate.net Another potential rearrangement is the Curtius rearrangement, which can be applied to acyl azides derived from carboxylic acids. libretexts.org While not a direct rearrangement of the 5-aminoisatoic anhydride itself, this type of reaction is relevant to the broader chemistry of its derivatives.

The specific conditions required for these rearrangements, such as the presence of strong acids or bases, heat, or specific catalysts, are crucial for directing the reaction towards the desired product. wiley-vch.demsu.edu

Polymerization Mechanisms of Benzoxazinedione Monomers and Derivatives

Benzoxazinedione monomers, including derivatives of 5-aminoisatoic anhydride, can undergo polymerization to form a variety of polymers with interesting properties. The polymerization can proceed through different mechanisms, with ring-opening polymerization being a common pathway. researchgate.netresearchgate.netyoutube.com

In a typical ring-opening polymerization, the benzoxazine ring is opened by an initiator, which can be a cationic or anionic species, or by heat. This generates a reactive species that can then propagate by attacking other monomer units, leading to the formation of a polymer chain. researchgate.netresearchgate.net The structure of the resulting polymer is dependent on the specific monomer and the polymerization conditions.

For instance, the ring-opening alternating copolymerization of glycidylamines with cyclic anhydrides has been explored as a method to synthesize amino-functionalized polyesters. rsc.org This process can be controlled to produce block copolymers with defined structures. rsc.org The mechanism of alkene polymerization often involves an acid catalyst to initiate the reaction. youtube.com

The amino group in 5-aminoisatoic anhydride can potentially participate in the polymerization process, either by acting as an initiating or propagating site, or by influencing the reactivity of the monomer. The resulting polymers may possess unique properties due to the presence of the amino functionality.

Advanced Spectroscopic Characterization and Structural Elucidation of 2h 3,1 Benzoxazine 2,4 1h Dione, 5 Amino

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

High-Resolution ¹H NMR for Proton Environments

The ¹H NMR spectrum of 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-amino- is anticipated to display distinct signals corresponding to the protons on the aromatic ring and the amino and amide groups. The introduction of the amino group at the C-5 position significantly influences the chemical shifts of the aromatic protons due to its electron-donating nature through resonance. This effect generally causes an upfield shift (to lower ppm values) for the ortho and para protons relative to the amino group.

The aromatic region is expected to show three signals for the protons at positions 6, 7, and 8. The proton at C-6, being ortho to the amino group, would likely appear as a doublet. The proton at C-8, adjacent to the carbonyl group, is also expected to be a doublet. The proton at C-7, situated between the other two, would likely present as a doublet of doublets due to coupling with both neighboring protons. The amino group (NH₂) protons would typically appear as a broad singlet, and the amide proton (N-H) of the benzoxazine (B1645224) ring would also be a singlet, potentially broader and further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-66.8 - 7.0d~2.5
H-77.2 - 7.4dd~8.5, 2.5
H-87.8 - 8.0d~8.5
NH₂4.5 - 5.5br s-
NH10.0 - 11.0br s-

Note: Predicted values are based on the analysis of related structures and known substituent effects. Actual experimental values may vary.

¹³C NMR for Carbon Framework Analysis

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-2~160
C-4~165
C-4a~105
C-5~145
C-6~115
C-7~135
C-8~110
C-8a~140

Note: Predicted values are based on the analysis of related structures and known substituent effects. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Structural Assignment

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For 5-aminoisatoic anhydride (B1165640), cross-peaks would be expected between H-6 and H-7, and between H-7 and H-8, confirming their connectivity on the aromatic ring. sdsu.eduwikipedia.org

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. epfl.ch It would allow for the definitive assignment of each carbon atom that bears a proton (C-6, C-7, and C-8) by correlating their signals to the already assigned proton signals.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-amino- would be expected to show several key absorption bands.

The presence of the primary amino group (NH₂) would be indicated by a pair of medium-intensity bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching vibrations. The N-H stretching vibration of the amide within the heterocyclic ring is expected to appear as a broad band around 3200-3000 cm⁻¹.

The most prominent features in the IR spectrum would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the cyclic anhydride. Anhydrides typically show two distinct carbonyl absorption bands due to symmetric and asymmetric stretching. For a cyclic anhydride, these are expected in the regions of 1800-1750 cm⁻¹ and 1750-1700 cm⁻¹. The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would be observed in the 1600-1450 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (Amino)3400 - 3200Medium (two bands)
N-H Stretch (Amide)3200 - 3000Medium, Broad
C-H Stretch (Aromatic)3100 - 3000Medium to Weak
C=O Stretch (Anhydride)1800 - 1750 and 1750 - 1700Strong (two bands)
C=C Stretch (Aromatic)1600 - 1450Medium to Strong
C-N Stretch1350 - 1250Medium
C-O Stretch1300 - 1200Strong

Note: Predicted values are based on typical ranges for these functional groups. libretexts.orgpressbooks.pub

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In an EI-MS experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The molecular formula of 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-amino- is C₈H₆N₂O₃, with a molecular weight of approximately 178.14 g/mol . The mass spectrum would be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 178.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for isatoic anhydrides is the loss of carbon dioxide (CO₂, 44 Da) to form a benzoyl-like radical cation. Another plausible fragmentation pathway involves the loss of two molecules of carbon monoxide (CO, 28 Da each). The presence of the amino group might also lead to specific fragmentation patterns, such as the loss of HCN (27 Da).

Table 4: Predicted Key Fragments in the EI-MS of 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-amino-

m/zPredicted Fragment
178[M]⁺˙ (Molecular ion)
134[M - CO₂]⁺˙
106[M - CO₂ - CO]⁺˙
78[C₆H₄N]⁺

Note: The fragmentation pattern is predictive and based on the analysis of similar structures. researchgate.netraco.cat

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and probing the structure of thermally labile and polar molecules like 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-amino-. The analysis is typically performed in positive ion mode due to the presence of the basic amino group, which is readily protonated.

Ionization and Fragmentation: In the ESI source, the molecule is expected to be protonated to form the pseudomolecular ion [M+H]⁺. The primary sites for protonation are the nitrogen atom of the 5-amino group and, to a lesser extent, the nitrogen atom within the heterocyclic ring. Collision-Induced Dissociation (CID) of the [M+H]⁺ ion in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. The fragmentation pathways are influenced by the charge location. rsc.orgresearchgate.net

A plausible fragmentation cascade for the [M+H]⁺ ion of 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-amino- (exact mass: 178.0375) would begin with the characteristic loss of carbon dioxide (CO₂), a neutral loss of 44 Da, from the anhydride moiety. This is a common fragmentation for isatoic anhydride derivatives. orgsyn.org Subsequent fragmentation could involve the loss of carbon monoxide (CO), a neutral loss of 28 Da. Fragmentation of protonated benzylamines often involves the initial loss of ammonia (B1221849) (NH₃). nih.gov High-resolution mass spectrometry (HRMS) is essential to differentiate between isobaric fragments, such as the loss of CO (27.9949 Da) versus the loss of ethene (C₂H₄, 28.0313 Da), ensuring accurate structural assignment. nih.gov

Interactive Data Table: Predicted ESI-MS/MS Fragments

m/z (calculated) Ion Formula Proposed Fragmentation Pathway Notes
179.0448[C₈H₇N₂O₃]⁺[M+H]⁺Protonated parent molecule.
162.0422[C₈H₆N₂O₂]⁺[M+H - NH₃]⁺Loss of ammonia from the 5-amino group.
135.0319[C₇H₅N₂O₂]⁺[M+H - CO₂]⁺Loss of carbon dioxide from the anhydride ring.
107.0495[C₆H₅N₂O]⁺[M+H - CO₂ - CO]⁺Subsequent loss of carbon monoxide.
92.0500[C₆H₆N]⁺[M+H - CO₂ - HNCO]⁺Loss of isocyanic acid from the m/z 135 ion.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, direct analysis of molecules containing reactive functional groups like primary amines and N-H acids, such as 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-amino-, can be challenging due to potential thermal degradation in the GC inlet. nist.gov

Derivatization for Analysis: To enhance volatility and thermal stability, derivatization is often employed. The primary amino group and the N-H group of the benzoxazine ring can be acetylated using a reagent like acetic anhydride. nih.govmdpi.com This procedure replaces the active hydrogens with acetyl groups, making the molecule more suitable for GC analysis. The analysis would then be performed on the di-acetylated derivative.

Expected Fragmentation Pattern: In GC-MS, ionization is typically achieved by Electron Impact (EI), which is a hard ionization technique that causes extensive fragmentation. The mass spectrum of the underivatized parent compound, isatoic anhydride, shows a prominent peak at m/z 119, corresponding to the loss of CO₂ ([M-CO₂]⁺), and another significant peak at m/z 92. nih.gov For the acetylated 5-amino derivative, the molecular ion peak [M]⁺ would be observed. A characteristic fragmentation for acetylated amines is the loss of a ketene (B1206846) radical (CH₂=C=O), resulting in an [M-42]⁺ fragment. mdpi.com

Interactive Data Table: Typical GC-MS Parameters for Derivatized Analysis

Parameter Condition Purpose
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)Standard non-polar column for general-purpose analysis.
Carrier Gas HeliumInert carrier gas for transporting analytes through the column.
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized sample.
Oven Program 100 °C (1 min), ramp to 280 °C at 10 °C/minTemperature gradient to separate compounds based on boiling point.
Ionization Mode Electron Impact (EI), 70 eVStandard energy for reproducible fragmentation patterns and library matching.
Derivatizing Agent Acetic AnhydrideProtects amine and N-H groups, increases volatility. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Conformation (if applicable to related compounds)

While a specific crystal structure for 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-amino- may not be publicly available, analysis of related benzoxazine structures provides significant insight into its likely solid-state molecular architecture. researchgate.netresearchgate.net X-ray crystallography reveals the precise three-dimensional arrangement of atoms in a crystal, defining bond lengths, bond angles, and intermolecular interactions.

Chromatographic Purity and Separation Techniques

Chromatographic methods are fundamental for separating the target compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common techniques employed.

HPLC is the premier technique for the quantitative analysis and purity determination of 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-amino-. A reversed-phase method is typically developed for this purpose.

Method Development: Based on methods for the parent compound, isatoic anhydride, a suitable HPLC method would utilize a C18 stationary phase. tandfonline.com The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The presence of the polar 5-amino group suggests that a gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to ensure the elution of any less polar impurities. The pH of the mobile phase is a critical parameter that affects the retention and peak shape of the analyte by controlling the ionization state of the amino group. libretexts.org Detection is typically performed using a UV detector set at the wavelengths of maximum absorbance for the compound.

Interactive Data Table: Exemplary HPLC Method Parameters

Parameter Condition Rationale
Column C18 (e.g., 150 x 4.6 mm, 5 µm)Standard reversed-phase column for separating moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to ensure protonation of the amine and good peak shape.
Mobile Phase B AcetonitrileOrganic modifier to elute the compound from the non-polar stationary phase.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Detection UV at ~240 nm and ~315 nmWavelengths based on the expected absorbance maxima of the benzoxazine chromophore. nih.gov
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

Method validation would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of chemical reactions, such as the synthesis of 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-amino-. orgsyn.org For example, during the reduction of a nitro-precursor to form the 5-amino compound, TLC can efficiently track the consumption of the starting material and the formation of the product.

Procedure: A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase, which is usually a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The significant difference in polarity between the nitro starting material and the amino product results in a clear separation on the plate. The product, being more polar due to the amino group, will have a lower Retention Factor (Rf) value compared to the less polar starting material. The spots are visualized under UV light (typically at 254 nm), where the aromatic rings will absorb light and appear as dark spots.

Computational and Theoretical Studies on 2h 3,1 Benzoxazine 2,4 1h Dione, 5 Amino

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic characteristics of 5-amino-isatoic anhydride (B1165640). While specific, in-depth DFT studies exclusively on the 5-amino derivative are not extensively documented in the reviewed literature, the electronic properties can be inferred from studies on the parent isatoic anhydride scaffold and the principles of substituent effects.

The isatoic anhydride core possesses a unique electronic structure arising from the fusion of a benzene (B151609) ring with a dione-containing heterocyclic ring. wikipedia.org The introduction of a 5-amino (-NH2) group, a potent electron-donating group (EDG) through resonance, is expected to significantly modulate the electron density distribution across the molecule. This donation of electron density into the aromatic π-system would increase the electron richness of the benzene ring, particularly at the ortho and para positions relative to the amino group.

Global reactivity descriptors, which can be calculated using DFT, provide a quantitative measure of this reactivity. Key descriptors for 5-amino-isatoic anhydride would include:

Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.

Global Hardness (η): Measures the resistance to change in its electron distribution. The presence of the soft amino group would likely decrease the global hardness compared to the unsubstituted isatoic anhydride.

Global Electrophilicity Index (ω): Indicates the molecule's capacity to accept electrons.

These descriptors are crucial for predicting how 5-amino-isatoic anhydride will behave in various chemical reactions.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of a molecule over time, providing insights into its flexibility, stability, and interactions with its environment.

However, a review of the current scientific literature indicates that detailed molecular dynamics simulations focused specifically on the conformational space exploration of isolated 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-amino- have not been extensively reported. Such studies would be valuable to understand the rotational barriers of the amino group and the puckering of the heterocyclic ring, which could influence its reactivity and binding to biological targets. MD simulations on related benzoxazine (B1645224) structures have been performed to understand their interactions with model cell membranes or protein targets, but specific data on the conformational dynamics of 5-amino-isatoic anhydride itself remains an area for future investigation. biosynth.com

Reaction Pathway Modeling and Transition State Analysis

The reactivity of isatoic anhydride and its derivatives is well-established, particularly their reactions with nucleophiles which lead to ring-opening. wikipedia.org These reactions are critical for the synthesis of various heterocyclic compounds, such as quinazolinones. researchgate.net The general mechanism involves the nucleophilic attack at one of the carbonyl carbons of the anhydride moiety. acs.org

Computational modeling of these reaction pathways allows for the determination of activation energies and the characterization of transition state structures. For 5-amino-isatoic anhydride, the electron-donating amino group would influence the electrophilicity of the two carbonyl carbons (C2 and C4). It is expected to decrease the electrophilicity of the C4 carbonyl more significantly due to its proximity and resonance effect, potentially directing nucleophilic attack towards the C2 position.

Despite the importance of these reactions, detailed computational studies involving reaction pathway modeling and transition state analysis specifically for 5-amino-isatoic anhydride are not widely available in the current literature. Such studies would provide precise energetic profiles for its reactions, confirming the regioselectivity of nucleophilic attack and offering a deeper, quantitative understanding of its chemical behavior. Advanced computational methods could trace the formation of intermediates and the final products from primordial molecules. nih.gov

Analysis of Aromaticity and Stability Contributions

The stability of 5-amino-isatoic anhydride is significantly influenced by the aromaticity of its benzene ring. Aromaticity is a key concept in chemistry that imparts enhanced stability to cyclic, planar molecules with a delocalized π-electron system. nih.gov

Theoretical investigations combining experimental thermochemistry and DFT calculations on the parent isatoic anhydride molecule have concluded that it possesses a degree of aromatic stabilization. nih.gov The fusion of the heterocyclic ring does not disrupt the aromatic character of the benzene moiety.

The introduction of the 5-amino group is expected to further enhance this stability. As a strong resonance electron-donating group, the -NH2 group delocalizes its lone pair of electrons into the benzene ring, increasing the π-electron density and strengthening the aromatic character. This increased delocalization leads to greater thermodynamic stability compared to the unsubstituted isatoic anhydride. Computational methods such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) could be employed to quantify this change in aromaticity, though specific studies applying these methods to 5-amino-isatoic anhydride are yet to be reported.

In Silico Ligand-Target Interaction Profiling (focused on binding mechanisms)

In silico methods, especially molecular docking, are instrumental in predicting and analyzing the binding of small molecules like 5-amino-isatoic anhydride to biological targets. Recent studies have identified isatoic anhydride derivatives as potent inhibitors of monoamine oxidase (MAO), enzymes crucial in neurotransmitter metabolism and targeted in treatments for depression and Parkinson's disease. nih.gov

Molecular docking simulations of isatoic anhydride derivatives into the active sites of both MAO-A and MAO-B have revealed key binding mechanisms. nih.gov These studies show that the isatoic anhydride scaffold fits within the inhibitor binding cavity of the enzymes. The binding is stabilized by a network of hydrophobic and hydrogen-bonding interactions with specific amino acid residues.

For 5-amino-isatoic anhydride, the amino group at the 5-position is poised to play a significant role in the binding interaction. Depending on its orientation within the active site, the -NH2 group can act as a hydrogen bond donor, potentially forming a crucial interaction with a hydrogen bond acceptor residue (e.g., the backbone carbonyl of a glycine (B1666218) or the side chain of a glutamine or asparagine) in the enzyme's binding pocket. This additional interaction could significantly enhance the binding affinity and selectivity of the compound.

The table below summarizes the key amino acid residues in the MAO-B active site that are likely to interact with a ligand based on the isatoic anhydride scaffold, as suggested by docking studies on related inhibitors. nih.gov

Interacting ResidueType of InteractionPotential Role of 5-Amino Group
Tyr398Hydrophobic (π-π stacking)N/A
Tyr435Hydrophobic (π-π stacking)N/A
Ile199HydrophobicN/A
Cys172HydrophobicN/A
Gln206Hydrogen BondingCould interact with the amino group if proximal.
Water MoleculesHydrogen Bonding NetworkThe amino group could displace or mediate interactions with water.

These computational profiling studies suggest that 5-amino-isatoic anhydride is a promising scaffold for designing selective enzyme inhibitors. The 5-amino group provides a handle for chemical modification and for establishing specific, affinity-enhancing interactions within a target's binding site. nih.gov

Synthesis and Characterization of Derivatives and Analogues of 2h 3,1 Benzoxazine 2,4 1h Dione, 5 Amino

Modification of the 5-Amino Group: Substituted Amines, Amides, and Ureas

The primary amino group at the 5-position of the isatoic anhydride (B1165640) ring is a key site for derivatization. Standard amine chemistry can be employed to introduce a variety of functional groups, leading to substituted amines, amides, and ureas.

Substituted Amines: Direct alkylation of the 5-amino group can be challenging due to the potential for over-alkylation and side reactions with the anhydride ring. However, reductive amination of a corresponding nitro-precursor or specialized N-arylation and N-alkylation reactions of the parent 5-amino-isatoic anhydride can yield secondary and tertiary amine derivatives.

Amides: The 5-amino group readily undergoes acylation with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding 5-acylamino-isatoic anhydride derivatives. This reaction is a robust method for introducing a wide array of substituents. For example, reaction with acetyl chloride would yield 5-acetamido-2H-3,1-benzoxazine-2,4(1H)-dione. These amide derivatives are often stable crystalline solids.

Ureas and Thioureas: The reaction of 5-amino-isatoic anhydride with isocyanates or isothiocyanates provides a straightforward route to 5-ureido and 5-thioureido derivatives, respectively. These reactions typically proceed in aprotic solvents and yield the desired products in good yields. The urea (B33335) and thiourea (B124793) moieties are of significant interest in medicinal chemistry due to their ability to form multiple hydrogen bonds with biological targets. nih.gov For instance, reacting 5-amino-isatoic anhydride with phenyl isocyanate would produce N-(2,4-dioxo-1,2,3,4-tetrahydro-3,1-benzoxazin-5-yl)-N'-phenylurea. Such derivatives have been explored for various biological activities. nih.govnih.gov

Table 1: Examples of Derivatives from 5-Amino Group Modification

Derivative Type Reagent Example Product Name
Amide Acetyl chloride 5-Acetamido-2H-3,1-benzoxazine-2,4(1H)-dione
Urea Phenyl isocyanate N-(2,4-dioxo-1,2,3,4-tetrahydro-3,1-benzoxazin-5-yl)-N'-phenylurea
Thiourea Phenyl isothiocyanate N-(2,4-dioxo-1,2,3,4-tetrahydro-3,1-benzoxazin-5-yl)-N'-phenylthiourea

Introduction of Additional Substituents on the Benzene (B151609) Ring

The introduction of further substituents onto the benzene ring of 5-amino-isatoic anhydride can be achieved either by starting from an already substituted anthranilic acid or by direct electrophilic substitution on the 5-amino-isatoic anhydride molecule.

The synthesis of substituted isatoic anhydrides often begins with the corresponding substituted anthranilic acids. orgsyn.org For example, 5-chloro-isatoic anhydride can be prepared from 2-amino-5-chlorobenzoic acid. Similarly, to obtain a 5-amino-isatoic anhydride with an additional substituent, one could start from a di-substituted anthranilic acid.

Direct electrophilic aromatic substitution on 5-amino-isatoic anhydride is also a viable route. The amino group is a strong activating group and is ortho-, para-directing. The N-acyl group of the anhydride is a deactivating, meta-directing group. Therefore, the regiochemical outcome of electrophilic substitution reactions like halogenation, nitration, or sulfonation will be influenced by the interplay of these directing effects. For instance, bromination of an isatoic anhydride derivative has been shown to be possible. nih.gov The synthesis of 6-iodoisatoic anhydride has also been reported, indicating that halogenation of the isatoic anhydride ring system is achievable. researchgate.net

Table 2: Examples of Benzene Ring Substituted Derivatives

Starting Material Reaction Product Name Reference
2-Amino-5-chlorobenzoic acid Phosgenation 6-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione orgsyn.org
Isatoic anhydride derivative Bromination Bromo-substituted isatoic anhydride nih.gov
Methyl anthranilate derivative Iodination followed by cyclization 6-Iodoisatoic anhydride researchgate.net

Heterocyclic Ring Expansion and Contraction Products

5-Amino-isatoic anhydride is a valuable precursor for the synthesis of a variety of other heterocyclic systems through ring-opening and subsequent re-cyclization reactions. These transformations often lead to the formation of five, six, or seven-membered heterocyclic rings.

Quinazolines and Quinazolinones: One of the most common applications of isatoic anhydrides is in the synthesis of quinazolines and quinazolinones. nih.govopenmedicinalchemistryjournal.comresearchgate.net Reaction of 5-amino-isatoic anhydride with primary amines or ammonia (B1221849) initially leads to the ring-opened 2-aminobenzamide (B116534) derivative, which can then cyclize upon treatment with an appropriate one-carbon synthon (e.g., an aldehyde or orthoformate) to yield a 6-amino-substituted quinazoline (B50416). Multi-component reactions involving 5-amino-isatoic anhydride, an amine, and an aldehyde are a common strategy to build substituted quinazoline scaffolds. researchgate.net

Benzodiazepines: The reaction of isatoic anhydrides with α-amino acids can be used to synthesize 1,4-benzodiazepine-2,5-diones. researchgate.netresearchgate.net In this reaction, the amino group of the amino acid attacks the anhydride, leading to a ring-opened intermediate that subsequently cyclizes to form the seven-membered benzodiazepine (B76468) ring. The use of 5-amino-isatoic anhydride in this reaction would result in the formation of a 7-amino-1,4-benzodiazepine-2,5-dione derivative. The reaction mechanism of glycine (B1666218) with 5-chloro-N-methylisatoic anhydride has been discussed, providing insight into this type of ring expansion. stackexchange.com

Benzimidazolones: Ring contraction of isatoic anhydride can be achieved by reaction with sodium azide (B81097). This reaction proceeds through the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to an isocyanate, followed by intramolecular cyclization to yield a benzimidazolone. wikipedia.org Applying this to 5-amino-isatoic anhydride would produce a 5-amino-benzimidazolone.

Table 3: Heterocyclic Products from 5-Amino-Isatoic Anhydride

Reactant Resulting Heterocycle Product Class
Amine and Aldehyde Quinazoline 6-Amino-substituted quinazoline
α-Amino Acid 1,4-Benzodiazepine 7-Amino-1,4-benzodiazepine-2,5-dione
Sodium Azide Benzimidazolone 5-Amino-benzimidazolone

Structure-Reactivity and Structure-Property Relationship Studies of Derivatives

The study of structure-activity relationships (SAR) and structure-property relationships (SPR) is crucial for understanding how chemical modifications to the 5-amino-isatoic anhydride scaffold influence the resulting derivatives' chemical behavior and biological activity. drugdesign.org

Reactivity: The electronic nature of the substituents on the benzene ring significantly influences the reactivity of the isatoic anhydride moiety. Electron-withdrawing groups, such as a nitro group at the 5-position, have been shown to affect the kinetics of nucleophilic attack on the anhydride. rsc.org Conversely, the electron-donating 5-amino group is expected to modulate the electrophilicity of the carbonyl carbons in the anhydride ring. Acylation of the 5-amino group to an amide will change its electronic influence from strongly donating to moderately deactivating, which in turn will affect the reactivity of the entire molecule in subsequent reactions.

Physical and Biological Properties: The derivatives of 5-amino-isatoic anhydride have been investigated for their potential as therapeutic agents. For instance, it is a known reactant for the synthesis of amino-chloroquinolyl derivatives with antimalarial activity. sigmaaldrich.com The introduction of different functional groups via modification of the 5-amino group or the benzene ring can systematically alter properties such as solubility, lipophilicity, and the ability to interact with biological targets. SAR studies on related heterocyclic systems, such as l-amino alcohol derivatives and meridianin derivatives, have demonstrated that even small structural changes can lead to significant differences in biological activity, for example, as antifungal agents or JAK/STAT3 signaling inhibitors. nih.govmdpi.com The urea and thiourea derivatives are particularly noteworthy, as these moieties are known to be important for the activity of many therapeutic agents. nih.govnih.gov

Applications in Advanced Organic Synthesis and Materials Science

2H-3,1-Benzoxazine-2,4(1H)-dione, 5-amino- as a Precursor in Multi-Step Organic Synthesis

5-Aminoisatoic anhydride (B1165640) serves as a pivotal building block in multi-step synthetic pathways, valued for its dual reactivity. The isatoic anhydride core can react with various nucleophiles, leading to a ring-opening that forms anthranilamide derivatives, while the 5-amino group provides a secondary site for further chemical modifications. wikipedia.orgacs.org This trifunctional nature allows for the construction of complex molecular architectures that would otherwise necessitate more intricate synthetic routes involving protection and deprotection strategies. nih.gov

A significant application is in the synthesis of benzodiazepines, a class of compounds with notable pharmacological importance. The reaction of 5-aminoisatoic anhydride with α-amino acids, for instance, can proceed in an ionic liquid medium to produce 1,4-benzodiazepine-2,5-diones in high yields. researchgate.net This process highlights the compound's role as a direct precursor to bioactive heterocyclic systems.

Furthermore, isatoic anhydrides are well-established precursors for quinazolinone-based compounds, many of which are used in pharmaceuticals. wikipedia.orgnih.gov The anhydride ring readily reacts with amines to form N-substituted o-aminobenzamides, which can then undergo cyclization to form the quinazolinedione core. The 5-amino substituent on the starting material is retained in the final product, offering a handle for creating libraries of diverse compounds through subsequent derivatization.

Synthesis of Complex Heterocyclic Systems and Building Blocks

The inherent reactivity of 5-aminoisatoic anhydride makes it an ideal starting material for the synthesis of a diverse range of complex heterocyclic systems. researchgate.net Its ability to react with both electrophiles and nucleophiles facilitates the construction of polycyclic and substituted heterocycles that are central to medicinal chemistry and fine chemical production. guidechem.com

Key applications include its use as a reactant in the synthesis of:

Tryptanthrin (B1681603) and its analogs : These compounds are known for their broad spectrum of biological activities. 5-Aminoisatoic anhydride is a key component in their synthesis, often catalyzed by β-cyclodextrin in aqueous media. sigmaaldrich.com

Amino-chloroquinolyl derivatives : These derivatives have been investigated as potential antimalarial agents, with 5-aminoisatoic anhydride serving as a crucial starting block. sigmaaldrich.com

Quinoline-2,4-diones : Reaction with carbanions derived from activated esters can lead to the formation of substituted quinoline-2,4-diones. researchgate.net

Multi-functional coupling agents : The anhydride can be transformed into reagents with multiple functionalities. For example, it can be reacted to create a molecule bearing both a maleimide (B117702) and an azide (B81097) group, enabling subsequent orthogonal coupling to biomolecules or materials via thiol-maleimide chemistry and azide-alkyne cycloaddition. google.com

The following table summarizes some of the heterocyclic systems accessible from 5-aminoisatoic anhydride.

Reactant(s)Resulting Heterocyclic System/Building BlockReference(s)
α-Amino Acids1,4-Benzodiazepine-2,5-diones researchgate.net
TryptamineN-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl) derivatives researchgate.net
2-Aminothiophenol2-Substituted benzothiazoles guidechem.com
Various aminesQuinazolinediones and related systems acs.org
Carbanions (e.g., from diethyl malonate)Substituted quinoline-2,4-diones researchgate.net

Applications in Polymer Science and Engineering

In the field of polymer science, 5-aminoisatoic anhydride and its parent compound, isatoic anhydride, offer unique functionalities. Isatoic anhydride itself is known for its use as a blowing agent, releasing carbon dioxide upon decomposition to create foams in polymers. wikipedia.org More advanced applications leverage its chemical reactivity to create novel monomers and modify polymer properties. nih.gov

Polybenzoxazines are a class of high-performance thermosetting polymers with exceptional properties. mdpi.com Their synthesis typically involves the Mannich condensation of a phenol, a primary amine, and formaldehyde. nih.gov While 5-aminoisatoic anhydride is not a direct monomer in this polymerization, it is a valuable precursor for creating custom primary amines.

By reacting 5-aminoisatoic anhydride, a unique diamine or a functionalized primary amine can be synthesized. This custom-designed amine can then be used in the synthesis of novel benzoxazine (B1645224) monomers. Incorporating the 5-aminoanthranilate structure into the monomer allows for the introduction of specific functionalities into the final polybenzoxazine resin, enabling the creation of materials with tailor-made properties. nih.gov This approach provides a pathway to polymers with enhanced characteristics not achievable with standard monomers.

The incorporation of structures derived from 5-aminoisatoic anhydride into a polymer matrix can significantly influence the final material's properties. Polybenzoxazines are prized for their high thermal stability, dimensional stability, and mechanical strength. nih.gov

The rigid, aromatic structure of the benzoxazinedione core, when integrated into a polymer backbone, is expected to enhance the material's thermal resistance and stiffness. Furthermore, the 5-amino group, or derivatives thereof, can act as a reactive site for cross-linking. Increased cross-link density generally leads to a higher glass transition temperature (Tg), improved thermal stability, and greater mechanical strength in thermosetting polymers. researchgate.net Studies on related epoxy-anhydride systems have shown that the anhydride component is crucial for enhancing thermal stability and surface hardness. researchgate.netresearchgate.net

The potential effects of incorporating monomers derived from 5-aminoisatoic anhydride are outlined in the table below.

Derived Monomer FeaturePotential Influence on Polymer PropertyRationaleReference(s)
Rigid aromatic backboneIncreased Thermal Stability (Tg)The inherent rigidity of the fused ring system restricts polymer chain mobility. researchgate.netresearchgate.net
Rigid aromatic backboneIncreased Mechanical Strength & ModulusStiff molecular structures contribute to a higher modulus and resistance to deformation. researchgate.net
Pendant amino groupIncreased Cross-link DensityProvides an additional reactive site for creating more connections between polymer chains. researchgate.net
Polar functional groupsModified Adhesion and Surface PropertiesThe presence of amide and amine functionalities can improve bonding to various substrates. alfa-chemistry.com

Role in Industrial Chemical Synthesis and Fine Chemical Production

Industrially, isatoic anhydride and its derivatives like the 5-amino version are recognized as important and versatile chemical intermediates. guidechem.com They are foundational materials in the production of a wide range of fine chemicals. nih.gov

Their utility is particularly prominent in the agrochemical industry, where they serve as precursors for key active ingredients, including:

Herbicides (e.g., Bentazone)

Acaricides (e.g., Quinfenacet)

Fungicides guidechem.com

Beyond agriculture, these compounds are used to synthesize dyes, pigments, and preservatives. guidechem.com The reaction of isatoic anhydride with alcohols to produce anthranilate esters is a well-known process; these esters are used in the fragrance industry. wikipedia.orgnih.gov The 5-amino derivative provides a route to 5-aminoanthranilates, which are specialized building blocks for dyes and other complex organic molecules. The compound's ability to readily generate diverse heterocyclic structures makes it an invaluable and cost-effective tool in the large-scale synthesis of valuable chemical products. sciencemadness.org

Future Perspectives and Research Opportunities for 2h 3,1 Benzoxazine 2,4 1h Dione, 5 Amino

Development of Catalytic and Stereoselective Synthetic Approaches

The synthesis of complex molecules derived from the 5-amino-2H-3,1-benzoxazine-2,4(1H)-dione scaffold would be greatly advanced by the development of sophisticated catalytic and stereoselective methods. While traditional syntheses exist, future research will likely focus on enhancing efficiency, control, and atom economy.

One promising direction is the application of transition-metal catalysis for the derivatization of the benzoxazine (B1645224) core. Methodologies like Buchwald-Hartwig cross-coupling could be employed to forge new carbon-nitrogen bonds at the 5-amino position, introducing a wide array of aryl and heteroaryl substituents. mdpi.com Furthermore, catalytic C-H activation strategies could enable direct functionalization of the aromatic ring, offering a streamlined approach to substituted derivatives that avoids multi-step sequences. mdpi.com

Stereoselective synthesis represents another critical frontier. Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. Future work could involve the development of catalytic asymmetric reactions that create stereocenters with high enantiomeric or diastereomeric purity. For instance, stereoselective reduction of intermediates or enantioselective additions to the carbonyl groups could yield chiral benzoxazinedione derivatives. nih.gov The use of chiral catalysts or auxiliaries in reactions involving the amino group or the anhydride (B1165640) ring could provide access to libraries of optically active compounds for biological screening. kirj.eersc.org

Exploration of Novel Reactivity and Unconventional Reaction Pathways

The reactivity of isatoic anhydrides, the parent class of 2H-3,1-benzoxazine-2,4(1H)-diones, is well-documented, typically involving nucleophilic attack and ring-opening. wikipedia.orgmyttex.netacs.org However, the 5-amino substituent introduces electronic modifications that could be exploited for novel and unconventional reaction pathways.

Future investigations could explore reactions that proceed via pathways other than simple nucleophilic acyl substitution. For example, the use of ionic liquids as reaction media has been shown to promote eco-friendly syntheses of related heterocyclic systems, and this could be extended to the 5-amino derivative to discover new transformations. researchgate.net The amino group could also participate in intramolecular cyclizations or act as a directing group in metal-catalyzed reactions, guiding functionalization to specific positions on the aromatic ring.

Furthermore, the exploration of cycloaddition reactions represents a promising avenue. The benzoxazinedione ring or intermediates derived from it could potentially act as dienophiles or dipoles in various cycloaddition reactions, leading to the rapid construction of complex polycyclic architectures. mdpi.comnih.gov The reaction of the 5-amino-substituted anhydride with unconventional nucleophiles or under photochemical conditions could also unveil new reaction manifolds, expanding the synthetic utility of this building block. raco.cat

Advanced Characterization of Transient Intermediates

Many reactions involving 2H-3,1-benzoxazine-2,4(1H)-dione proceed through transient intermediates, such as isocyanates, which are formed upon decarboxylation. researchgate.net A deeper understanding and characterization of these fleeting species are crucial for controlling reaction outcomes and designing new synthetic routes.

Future research should employ advanced spectroscopic and analytical techniques to detect and characterize these intermediates. Time-resolved spectroscopy, such as flash photolysis or stopped-flow techniques coupled with IR or NMR spectroscopy, could provide direct evidence for the formation and decay of transient species. Mass spectrometry techniques, including electrospray ionization (ESI-MS), can be used to trap and identify reactive intermediates.

Investigating the influence of the 5-amino group on the stability and reactivity of these intermediates is of particular interest. The electron-donating nature of the amino group may affect the electronic structure and lifetime of the isocyanate intermediate, potentially altering its reactivity profile compared to unsubstituted or electron-withdrawn analogues. researchgate.net A thorough mechanistic investigation, combining experimental and computational methods, will be key to elucidating these subtleties.

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules based on the 5-amino-2H-3,1-benzoxazine-2,4(1H)-dione scaffold. In silico methods can predict the properties of novel derivatives, guide synthetic efforts, and elucidate reaction mechanisms.

Future research will likely involve the use of high-throughput virtual screening to identify derivatives with potential biological activity. nih.gov By docking virtual libraries of compounds based on the benzoxazine core into the active sites of biological targets, researchers can prioritize the synthesis of the most promising candidates. nih.govnih.gov Quantitative structure-activity relationship (QSAR) studies can also be employed to build predictive models that correlate structural features with biological activity, further refining the design process. mdpi.com

Molecular dynamics simulations can provide insights into the dynamic behavior of these molecules and their interactions with biological macromolecules, such as proteins and nucleic acids. rsc.org These simulations can help to understand binding modes, predict binding affinities, and explain the molecular basis of selectivity. nih.gov Computational studies can also be used to model reaction pathways and predict the feasibility of novel synthetic transformations, thereby complementing experimental work. mdpi.com

Potential for Functional Materials Based on the Benzoxazinedione Scaffold

The unique chemical structure of 5-amino-2H-3,1-benzoxazine-2,4(1H)-dione makes it an attractive building block for the development of novel functional materials. The presence of both a reactive anhydride-like ring and a nucleophilic amino group provides opportunities for polymerization and incorporation into larger macromolecular structures.

One area of potential is in the synthesis of high-performance polymers. Benzoxazine-based resins are known for their excellent thermal and mechanical properties. researchgate.net The 5-amino derivative could be used as a monomer or a cross-linking agent to create new polymers with tailored properties. The amino group can be a site for further chemical modification, allowing for the introduction of other functional groups to control properties like solubility, conductivity, or optical behavior.

Furthermore, the benzoxazinedione scaffold could be incorporated into materials for electronic applications. The extended π-system of the aromatic ring suggests potential for use in organic light-emitting diodes (OLEDs) or organic photovoltaics. mdpi.com By chemically modifying the core structure, the electronic properties could be tuned to achieve desired performance characteristics. The ability of isatoic anhydride to release carbon dioxide upon reaction also suggests potential applications as a blowing agent for creating porous polymer foams with controlled morphologies. wikipedia.org

Q & A

Q. Q1. What are the primary synthetic routes for 5-amino-substituted benzoxazine derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of 5-amino-2H-3,1-benzoxazine-2,4(1H)-dione typically involves Mannich-type condensation reactions. Key approaches include:

  • Solvent-based synthesis : Utilizes polar aprotic solvents (e.g., DMF) to enhance monomer solubility and reaction homogeneity .
  • Solvent-free methods : Minimizes purification steps and improves atom economy, though higher temperatures may lead to side reactions .
  • Catalyst-assisted routes : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) accelerate ring closure but require careful control to avoid premature polymerization .

Q. Q2. How can spectroscopic techniques (NMR, FTIR) distinguish 5-amino-benzoxazine derivatives from structural analogs?

Methodological Answer:

  • ¹H NMR : The amino group (-NH₂) exhibits a singlet at δ 5.2–5.5 ppm, while the benzoxazine ring protons appear as multiplets between δ 6.8–7.5 ppm. Ring-opening byproducts show downfield shifts due to hydrogen bonding .
  • FTIR : Characteristic peaks include N-H stretching (3350–3450 cm⁻¹), C=O (1680–1720 cm⁻¹), and C-O-C asymmetric stretching (1220–1260 cm⁻¹) .

Advanced Research Questions

Q. Q3. What mechanistic insights explain contradictions in thermal stability data for polybenzoxazines derived from 5-amino-substituted monomers?

Methodological Answer: Discrepancies arise from:

  • Cross-linking density : Higher amino substitution increases hydrogen bonding, enhancing thermal stability (TGA residue >50% at 800°C) but may reduce char yield due to competing decomposition pathways .
  • Polymerization method : Thermal curing (180–220°C) favors network rigidity, while catalytic curing introduces defects, lowering Tg by 20–30°C .

Q. Q4. How can copolymerization with bio-based monomers (e.g., cardanol) tune the mechanical properties of 5-amino-benzoxazine networks?

Methodological Answer:

  • Flexibility enhancement : Incorporating cardanol-based monomers introduces aliphatic chains, reducing modulus from 3.2 GPa to 1.5 GPa while increasing elongation at break by 40% .
  • Reactivity control : Primary amines in bio-monomers participate in ring-opening, accelerating curing but requiring stoichiometric adjustments to avoid phase separation .

Q. Q5. What role does the 5-amino group play in mediating pharmacological activity, and how can structure-activity relationships (SAR) guide drug design?

Methodological Answer:

  • Antimicrobial activity : The amino group enhances hydrogen bonding to bacterial enzyme targets (e.g., DNA gyrase), with MIC values as low as 2 µg/mL against Gram-positive strains .
  • Anticancer potential : Electron-withdrawing substituents on the benzene ring synergize with the amino group, improving cytotoxicity (IC₅₀ <10 µM in HeLa cells) via ROS generation .

Q. Q6. What experimental strategies resolve contradictions between computational predictions and observed polymerization kinetics?

Methodological Answer:

  • In-situ FTIR monitoring : Quantifies real-time conversion rates, revealing deviations from Arrhenius models due to viscosity-driven diffusion limitations .
  • MD simulations : Adjust force fields to account for hydrogen bonding networks, improving agreement with experimental Tg data .

Methodological Challenges

Q. Q7. How can researchers optimize solvent-free synthesis to mitigate side reactions (e.g., oxidation or dimerization)?

Answer:

  • Stepwise temperature ramping : Initial low-temperature phase (80°C) ensures uniform monomer mixing, followed by rapid curing at 160°C to minimize side products .
  • Additive screening : Radical inhibitors (e.g., BHT) suppress oxidative degradation, improving yield by 15% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.